molecular formula C11H14N2O4S B7783238 N,N-dimethylquinolin-6-amine;sulfuric acid

N,N-dimethylquinolin-6-amine;sulfuric acid

Cat. No.: B7783238
M. Wt: 270.31 g/mol
InChI Key: FLEKTQRBZBVQRM-UHFFFAOYSA-N
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Description

N,N-dimethylquinolin-6-amine;sulfuric acid is a chemical compound that combines the properties of N,N-dimethylquinolin-6-amine and sulfuric acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethylquinolin-6-amine;sulfuric acid typically involves the reaction of quinoline derivatives with dimethylamine in the presence of sulfuric acid. The reaction conditions often include controlled temperatures and specific catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of advanced purification techniques, such as crystallization and distillation, ensures the final product meets the required specifications for various applications.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethylquinolin-6-amine;sulfuric acid undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert it into various amine derivatives.

    Substitution: It can participate in substitution reactions, where functional groups are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions include quinoline N-oxide derivatives, various amine derivatives, and substituted quinoline compounds. These products have significant applications in pharmaceuticals, agrochemicals, and materials science.

Scientific Research Applications

N,N-dimethylquinolin-6-amine;sulfuric acid has a wide range of scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N,N-dimethylquinolin-6-amine;sulfuric acid involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N,N-dimethylquinolin-6-amine;sulfuric acid include:

  • N,N-dimethylquinolin-6-amine
  • Quinoline N-oxide
  • Dimethylamine derivatives

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of properties from both N,N-dimethylquinolin-6-amine and sulfuric acid. This combination allows it to participate in a broader range of chemical reactions and applications, making it a versatile compound in scientific research and industrial processes.

Properties

IUPAC Name

N,N-dimethylquinolin-6-amine;sulfuric acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2.H2O4S/c1-13(2)10-5-6-11-9(8-10)4-3-7-12-11;1-5(2,3)4/h3-8H,1-2H3;(H2,1,2,3,4)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLEKTQRBZBVQRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC2=C(C=C1)N=CC=C2.OS(=O)(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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